Oxan-4-ylazanium;chloride
Description
Oxan-4-ylazanium;chloride (systematic name: (±)-1-(2H)-phthalazinone,4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, mono hydrochloride) is a quaternary ammonium compound with the molecular formula C₂₂H₂₄ClN₃O•HCl . Its structure comprises a phthalazinone core substituted with a 4-chlorobenzyl group and a hexahydro-1-methylazepine moiety, protonated as an azanium ion and paired with a chloride counterion. This compound is of pharmaceutical interest due to its structural similarity to benzalkonium chloride, a widely used antimicrobial and preservative agent in ophthalmic and topical formulations .
Properties
IUPAC Name |
oxan-4-ylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSCXIYGVEHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33024-60-1 | |
| Record name | Tetrahydro-2H-pyran-4-amine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33024-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Key Structural and Functional Analogues
Oxan-4-ylazanium;chloride belongs to a class of nitrogen-containing heterocyclic compounds. Below is a comparative analysis with structurally related compounds (based on similarity scores and functional groups):
Structural Differences :
- This compound features a bicyclic phthalazinone system, enhancing rigidity and binding affinity compared to simpler isoxazole derivatives.
- 4-Aminoisoxazole hydrochloride (similarity score: 0.97) shares an isoxazole ring but lacks the extended aromatic and azepine substituents, reducing its molecular weight and complexity .
- Isoxazol-5-ylmethanamine hydrochloride (similarity score: 0.57) incorporates a methylamine side chain on the isoxazole ring, favoring solubility in organic solvents like DMSO .
Physicochemical and Pharmacological Properties
- Solubility: this compound’s bulkier structure limits solubility in non-polar solvents compared to smaller analogues like 4-Aminoisoxazole hydrochloride, which dissolves readily in water .
- Bioactivity : The 4-chlorophenyl group in this compound may enhance antimicrobial efficacy, akin to benzalkonium chloride’s role as a preservative . In contrast, methyl-substituted isoxazole derivatives (e.g., 108511-98-4) exhibit moderate antimicrobial activity but lower cytotoxicity .
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